3-(4-Ethylphenyl)azetidine hydrochloride
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Overview
Description
3-(4-Ethylphenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)azetidine hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method includes the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves scalable and efficient synthetic routes. These methods may include microwave irradiation techniques, which provide a simple and efficient way to synthesize azetidines through cyclocondensation reactions in an alkaline aqueous medium .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-(4-Ethylphenyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Industry: The compound is used in the production of various materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(4-Chlorophenyl)azetidine hydrochloride
Uniqueness
3-(4-Ethylphenyl)azetidine hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in the compound’s interaction with molecular targets compared to other similar azetidines .
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-(4-ethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-3-5-10(6-4-9)11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H |
InChI Key |
WFVKEEUEBMSATG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNC2.Cl |
Origin of Product |
United States |
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